3-(Aziridin-1-yl)prop-2-enenitrile
Description
3-(Aziridin-1-yl)prop-2-enenitrile is an α,β-unsaturated nitrile compound characterized by a prop-2-enenitrile backbone conjugated with an aziridine ring. The aziridine group (a three-membered heterocycle containing one nitrogen atom) introduces significant ring strain and nucleophilic reactivity, while the acrylonitrile moiety contributes to electrophilic behavior due to its electron-withdrawing cyano group. This combination makes the compound a versatile intermediate in organic synthesis, particularly in cycloaddition reactions or as a precursor for pharmaceuticals and agrochemicals.
Properties
CAS No. |
23220-69-1 |
|---|---|
Molecular Formula |
C5H6N2 |
Molecular Weight |
94.11 g/mol |
IUPAC Name |
3-(aziridin-1-yl)prop-2-enenitrile |
InChI |
InChI=1S/C5H6N2/c6-2-1-3-7-4-5-7/h1,3H,4-5H2 |
InChI Key |
RJCJARUNJZKFNX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN1C=CC#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 3-(Aziridin-1-yl)prop-2-enenitrile with structurally related α,β-unsaturated acrylonitrile derivatives, focusing on substituent effects, reactivity, and applications.
Table 1: Key Structural and Functional Comparisons
| Compound Name | Substituents/Functional Groups | Key Properties/Applications | References |
|---|---|---|---|
| 3-(Aziridin-1-yl)prop-2-enenitrile | Aziridine, acrylonitrile | High ring strain, nucleophilic reactivity, potential in drug synthesis | [2, 8] |
| (2Z)-3-(4-(Diphenylamino)phenyl)-2-(pyridin-3-yl)prop-2-enenitrile | Diphenylamino, pyridine, acrylonitrile | Strong π-π interactions, fluorescence, optoelectronic applications | [2, 5] |
| 2-(1,3-Benzothiazol-2-yl)-3-(aryl)prop-2-enenitrile | Benzothiazole, aryl, acrylonitrile | Antimicrobial, anticancer activities; microwave-assisted synthesis | [3, 7, 13] |
| (2E)-3-(3,4-Dimethoxyphenyl)prop-2-enenitrile | 3,4-Dimethoxyphenyl, acrylonitrile | Intermediate for Ivabradine (antianginal drug) | [11] |
| CAS 104089-72-7 | 4-Chlorophenyl, 3-nitrophenyl, acrylonitrile | Electron-withdrawing substituents, high reactivity in organic synthesis | [14] |
| 2-(1H-1,3-Benzodiazol-2-yl)-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enenitrile | Benzodiazole, trifluoromethyl, acrylonitrile | Probable RGS protein inhibition; cysteine-dependent reactivity | [8, 15] |
Structural and Electronic Differences
- Aziridine vs. Aromatic Substituents: The aziridine group in 3-(Aziridin-1-yl)prop-2-enenitrile introduces ring strain and nucleophilic character, unlike the planar aromatic substituents (e.g., diphenylamino or benzothiazole) in analogs. For example, diphenylamino derivatives exhibit extended conjugation, enhancing fluorescence and charge-transfer properties .
- Electron-Withdrawing vs. Electron-Donating Groups: Compounds like CAS 104089-72-7 (with nitro and chloro groups) show reduced electron density at the α,β-unsaturated site, favoring electrophilic attacks. In contrast, diphenylamino derivatives (electron-donating) display redshifted absorption spectra due to intramolecular charge transfer .
Stability and Solvent Effects
- Conformational Stability: Diphenylamino acrylonitriles (e.g., compound I in ) crystallize as anti/syn conformers with energy differences <1 eV, stabilized by solvent interactions. In contrast, aziridine-containing compounds may exhibit higher conformational flexibility due to ring puckering .
- Solvent Polarity: DFT studies on diphenylamino derivatives reveal solvent-dependent HOMO-LUMO gaps, with polar solvents (e.g., methanol) stabilizing charge-separated states. This behavior is critical for tuning optical properties in device applications .
Q & A
Q. What are the common synthetic routes for 3-(Aziridin-1-yl)prop-2-enenitrile, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves nucleophilic substitution or condensation reactions. For example, aziridine derivatives can react with acrylonitrile precursors under controlled conditions. Key steps include:
- Reagent Selection: Use of aziridine and acrylonitrile derivatives with activating groups (e.g., electron-withdrawing substituents) to enhance reactivity.
- Conditions: Reactions are often performed in anhydrous solvents (e.g., THF or DMF) at 60–80°C for 6–12 hours. Catalysts like triethylamine may accelerate the process .
- Purification: Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water mixtures) ensures high purity.
Table 1: Example Reaction Conditions from Analogous Compounds
| Precursor | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
|---|---|---|---|---|---|
| Aziridine + Acrylonitrile | THF | 70 | 8 | 65 | |
| Aziridine derivative + Cyanoacetate | DMF | 80 | 10 | 72 |
Q. How is the structural characterization of 3-(Aziridin-1-yl)prop-2-enenitrile performed?
Methodological Answer: A combination of spectroscopic and crystallographic techniques is employed:
- NMR/IR Spectroscopy: H and C NMR confirm the nitrile (-C≡N) and aziridine ring protons (δ 1.5–2.5 ppm). IR peaks at ~2200 cm validate the nitrile group .
- X-ray Crystallography: Single-crystal X-ray diffraction (SCXRD) with SHELXL refines bond lengths and angles. For example, analogous compounds show C≡N bond lengths of ~1.15 Å and aziridine ring angles of ~60° .
Q. What safety protocols are recommended for handling 3-(Aziridin-1-yl)prop-2-enenitrile in laboratory settings?
Methodological Answer:
- Storage: Keep in airtight containers under inert gas (N/Ar) at 2–8°C to prevent aziridine ring opening or polymerization .
- PPE: Use nitrile gloves, lab coats, and safety goggles. Conduct reactions in fume hoods due to potential cyanide release .
- Waste Disposal: Neutralize with dilute HCl before disposal to hydrolyze reactive groups .
Advanced Research Questions
Q. How can SHELX software be applied to resolve crystallographic ambiguities in aziridine-containing nitriles?
Methodological Answer:
- Data Collection: Use high-resolution synchrotron data (λ = 0.7–1.0 Å) to minimize absorption errors. For example, monoclinic systems (space group ) are common for similar nitriles .
- Refinement in SHELXL:
| Compound | Space Group | Ref. | ||
|---|---|---|---|---|
| 3-[4-(Imidazolyl)phenyl]prop-2-enenitrile | 0.036 | 0.041 | ||
| (E)-2-Formylphenoxyprop-2-enenitrile | 0.028 | 0.039 |
Q. What computational methods predict the reactivity of the aziridine ring in nitrile derivatives?
Methodological Answer:
- DFT Calculations: Use Gaussian or ORCA software with B3LYP/6-31G(d) basis sets to model ring-opening reactions. Solvent effects (e.g., methanol) are incorporated via PCM models .
- Mechanistic Insights: Frontier Molecular Orbital (FMO) analysis reveals nucleophilic attack sites. For example, the LUMO of aziridine is localized on the nitrogen, favoring electrophilic addition .
Q. How do solvent polarity and substituents influence the spectral properties of 3-(Aziridin-1-yl)prop-2-enenitrile?
Methodological Answer:
- Solvent Effects: In methanol-water mixtures, increased polarity reduces absorbance intensity but may enhance fluorescence quantum yield due to restricted rotation (e.g., from 0.6 in methanol to 0.8 in 20% water) .
- Substituent Impact: Electron-withdrawing groups (e.g., -CF) redshift absorption maxima by 10–20 nm compared to alkyl substituents .
Q. How can structure-activity relationship (SAR) studies guide the design of bioactive aziridine-nitrile derivatives?
Methodological Answer:
- Bioactivity Assays: Test against enzyme targets (e.g., kinases) using IC measurements. For example, trifluoromethyl substituents improve antimicrobial activity by enhancing membrane permeability .
- SAR Trends:
- Nitrile Position: α,β-unsaturated nitriles show higher reactivity in Michael additions.
- Aziridine Substitution: N-alkylation reduces ring strain, decreasing reactivity but improving stability .
Table 3: Comparative Bioactivity of Analogous Compounds
| Compound | Functional Groups | IC (μM) | Activity | Ref. |
|---|---|---|---|---|
| 3-Amino-3-[4-CF-phenyl]prop-2-enenitrile | -NH, -C≡N, -CF | 0.45 | Antimicrobial | |
| 2-(Benzothiazolyl)prop-2-enenitrile | -C≡N, benzothiazole | 1.2 | Anticancer |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
